4-Chloro-2,3-difluorophenyl Isothiocyanate

Description

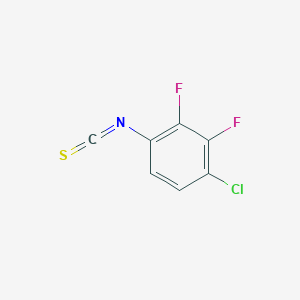

Structure

3D Structure

Properties

Molecular Formula |

C7H2ClF2NS |

|---|---|

Molecular Weight |

205.61 g/mol |

IUPAC Name |

1-chloro-2,3-difluoro-4-isothiocyanatobenzene |

InChI |

InChI=1S/C7H2ClF2NS/c8-4-1-2-5(11-3-12)7(10)6(4)9/h1-2H |

InChI Key |

NYFRSBXRRABDDY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1N=C=S)F)F)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4 Chloro 2,3 Difluorophenyl Isothiocyanate

The synthesis of the key intermediate, 4-Chloro-2,3-difluoroaniline, can be approached through several routes, often starting from commercially available precursors. A plausible synthetic scheme would involve the nitration of a suitable difluorochlorobenzene derivative followed by the reduction of the nitro group to an amine.

For instance, starting from 1-chloro-2,3-difluorobenzene, a nitration reaction would introduce a nitro group onto the aromatic ring. The directing effects of the halogen substituents would likely favor the formation of 4-chloro-2,3-difluoronitrobenzene. Subsequent reduction of the nitro group, a standard transformation in organic synthesis, can be achieved using various reducing agents such as tin(II) chloride, iron in acidic medium, or catalytic hydrogenation. Catalytic hydrogenation over a palladium-on-carbon (Pd/C) catalyst is often a high-yielding and clean method for this conversion.

Once the 4-Chloro-2,3-difluoroaniline precursor is obtained, it can be converted to the target isothiocyanate through several established methods.

The Thiophosgene Method

The reaction of primary anilines with thiophosgene (CSCl₂) is a classical and widely used method for the preparation of isothiocyanates. researchgate.netchemrxiv.orgresearchgate.net This reaction is typically carried out in an inert solvent, such as dichloromethane or toluene, often in the presence of a base like triethylamine or calcium carbonate to neutralize the hydrogen chloride byproduct. researchgate.net

The reaction proceeds via the formation of a thiocarbamoyl chloride intermediate, which then eliminates HCl to yield the isothiocyanate. Despite its efficiency, the high toxicity of thiophosgene is a significant drawback, prompting the development of alternative, safer methods. chemrxiv.orgresearchgate.net

The Carbon Disulfide Method

An alternative and less hazardous approach involves the use of carbon disulfide (CS₂). cbijournal.comnih.govresearchgate.net In this method, the aniline is treated with carbon disulfide in the presence of a base, such as ammonia, sodium hydroxide, or a tertiary amine, to form a dithiocarbamate (B8719985) salt intermediate. cbijournal.comresearchgate.net This salt is then treated with a desulfurizing agent to induce the elimination of hydrogen sulfide and form the isothiocyanate. cbijournal.com Common desulfurizing agents include lead nitrate, ethyl chloroformate, or tosyl chloride. nih.gov One-pot procedures utilizing these reagents have been developed to streamline the synthesis. cbijournal.comnbinno.com

Green Chemistry Principles in the Synthesis of Aryl Isothiocyanates

The principles of green chemistry are increasingly being applied to the synthesis of aryl isothiocyanates to mitigate the environmental impact and improve the safety of these processes. nbinno.comdigitellinc.comnih.govrsc.org

A primary focus of green chemistry in this context is the replacement of highly toxic reagents like thiophosgene. nih.govrsc.org The use of carbon disulfide, while still hazardous, is considered a step towards a safer process. nih.gov More recent advancements have explored the use of elemental sulfur as a sulfur source in combination with isocyanides, which are often less toxic than their corresponding amines. rsc.orgmdpi.com This method offers a more sustainable route to isothiocyanates. digitellinc.comnih.govrsc.org

Green synthetic methods aim to maximize atom economy, meaning that a larger proportion of the atoms from the reactants are incorporated into the final product. One-pot syntheses, where sequential reactions are carried out in a single reactor, are advantageous in this regard as they reduce the need for purification of intermediates, thereby minimizing solvent usage and waste generation. nbinno.comrsc.org The development of catalytic methods, for instance, using catalytic amounts of an amine base for the sulfurization of isocyanides, also contributes to waste reduction. nih.govrsc.org

Traditional syntheses of aryl isothiocyanates often employ volatile and hazardous organic solvents. Green chemistry encourages the use of more benign alternatives. Water has been successfully used as a solvent for the synthesis of isothiocyanates from amines and carbon disulfide, mediated by sodium persulfate. rsc.org This approach significantly reduces the environmental footprint of the synthesis. rsc.org

Furthermore, the use of energy-efficient methods such as microwave-assisted synthesis can lead to shorter reaction times and potentially higher yields, contributing to a more sustainable process. The optimization of reaction conditions to be performed at room temperature or with moderate heating also aligns with the principles of green chemistry. researchgate.net

The development of methods that utilize readily available and non-toxic reagents, such as the use of calcium oxide (CaO) as both a base and a desulfurizing agent, further exemplifies the move towards more cost-effective and environmentally friendly syntheses of isothiocyanates. researchgate.net

Data Tables

Table 1: Comparison of Synthetic Methods for Aryl Isothiocyanates

| Method | Reagents | Advantages | Disadvantages |

| Thiophosgene Method | Primary Aniline, Thiophosgene, Base | High yields, reliable for a wide range of substrates. researchgate.net | Thiophosgene is highly toxic and corrosive. chemrxiv.orgresearchgate.net |

| Carbon Disulfide Method | Primary Aniline, Carbon Disulfide, Base, Desulfurizing Agent | Avoids the use of thiophosgene, can be performed as a one-pot reaction. cbijournal.comnbinno.com | Carbon disulfide is flammable and toxic, requires a stoichiometric desulfurizing agent which generates waste. nih.gov |

| Elemental Sulfur Method | Isocyanide, Elemental Sulfur, Catalytic Base | Utilizes a benign and abundant sulfur source, can be catalytic. rsc.orgmdpi.com | Requires the synthesis of the isocyanide precursor. rsc.org |

Table 2: Green Chemistry Approaches in Aryl Isothiocyanate Synthesis

| Principle | Approach | Example | Reference |

| Safer Reagents | Replacement of thiophosgene with elemental sulfur. | Amine-catalyzed sulfurization of isocyanides. | digitellinc.comnih.govrsc.org |

| Waste Reduction | One-pot synthesis. | One-pot conversion of amines to isothiocyanates using CS₂ and a desulfurizing agent. | nbinno.comrsc.org |

| Greener Solvents | Use of water as a solvent. | Na₂S₂O₈-mediated synthesis of isothiocyanates in water. | rsc.org |

| Energy Efficiency | Microwave-assisted synthesis. | Accelerated synthesis of isothiocyanates under microwave irradiation. | |

| Benign Reagents | Use of non-toxic and inexpensive reagents. | CaO as both a base and desulfurizing agent. | researchgate.net |

Elucidation of the Molecular Structure of 4 Chloro 2,3 Difluorophenyl Isothiocyanate Through Advanced Spectroscopic and Spectrometric Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy serves as a cornerstone in the structural elucidation of organic molecules by probing the magnetic properties of atomic nuclei. For 4-Chloro-2,3-difluorophenyl Isothiocyanate, a combination of one-dimensional and two-dimensional NMR experiments provides a detailed map of its proton, carbon, and fluorine environments.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is anticipated to display signals corresponding to the two aromatic protons. Due to the substitution pattern on the benzene (B151609) ring, these protons are in distinct chemical environments and are expected to appear as complex multiplets resulting from coupling to each other (³JHH) and to the adjacent fluorine atoms (³JHF and ⁴JHF). The integration of these signals would confirm the presence of two protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. It is expected to show seven distinct signals: six for the aromatic carbons and one for the isothiocyanate carbon (-N=C=S). The chemical shift of the isothiocyanate carbon is characteristically found in the downfield region of the spectrum. The aromatic carbon signals will be influenced by the attached substituents (chlorine, fluorine, and isothiocyanate groups), and their chemical shifts can be predicted based on established substituent effects. Furthermore, the carbon signals will exhibit splitting due to coupling with the fluorine atoms (¹JCF, ²JCF, etc.), providing further structural confirmation.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Halogen Atom Confirmation

¹⁹F NMR spectroscopy is a powerful tool for directly observing the fluorine atoms in a molecule. For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the two non-equivalent fluorine atoms at positions 2 and 3 of the phenyl ring. These signals will likely appear as multiplets due to coupling to each other (³JFF) and to the neighboring aromatic protons (³JFH and ⁴JFH). The chemical shifts of these signals are indicative of their electronic environment.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Mapping

To unambiguously assign the proton and carbon signals and to map the connectivity within the molecule, two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling between the two aromatic protons, helping to identify which protons are adjacent to each other.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. This would definitively link the aromatic proton signals to their corresponding carbon signals in the ¹³C NMR spectrum.

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| ¹H | |||

| H-5 | 7.20 - 7.40 | ddd | ³JHH, ³JHF, ⁴JHF |

| H-6 | 7.00 - 7.20 | ddd | ³JHH, ⁴JHF, ⁵JHF |

| ¹³C | |||

| C-1 | 130 - 135 | m | |

| C-2 | 150 - 155 (d) | d | ¹JCF |

| C-3 | 145 - 150 (d) | d | ¹JCF |

| C-4 | 125 - 130 | m | |

| C-5 | 120 - 125 | d | |

| C-6 | 115 - 120 | d | |

| -N=C =S | 135 - 145 | s | |

| ¹⁹F | |||

| F-2 | -130 to -140 | dm | ³JFF, ³JFH |

| F-3 | -140 to -150 | dm | ³JFF, ⁴JFH |

Note: The data in this table is predictive and based on typical chemical shifts and coupling constants for similar structures. Actual experimental values may vary.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound is expected to exhibit a very strong and characteristic absorption band for the asymmetric stretching vibration of the isothiocyanate (-N=C=S) group, typically in the range of 2000-2200 cm⁻¹. Other significant absorptions would include C-F stretching vibrations (around 1100-1300 cm⁻¹) and C-Cl stretching vibrations (typically below 800 cm⁻¹). The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, and the aromatic C=C stretching vibrations will appear in the 1400-1600 cm⁻¹ region.

Interactive Data Table: Characteristic IR Absorptions for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| -N=C=S | Asymmetric Stretch | 2000 - 2200 | Strong, Sharp |

| Aromatic C=C | Stretch | 1400 - 1600 | Medium |

| C-F | Stretch | 1100 - 1300 | Strong |

| C-Cl | Stretch | < 800 | Medium to Strong |

| Aromatic C-H | Stretch | > 3000 | Medium |

Mass Spectrometry (MS) for Molecular Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the compound. Due to the presence of chlorine, this molecular ion peak will be accompanied by an isotope peak (M+2) with an intensity of approximately one-third of the molecular ion peak, which is characteristic of a molecule containing one chlorine atom.

The fragmentation pattern would likely involve the loss of the isothiocyanate group (-NCS) or the halogen atoms. Key fragments could include the 4-chloro-2,3-difluorophenyl cation and further fragmentation of the aromatic ring. Analysis of these fragments helps to piece together the structure of the original molecule.

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment |

| [M]⁺ | Molecular ion |

| [M+2]⁺ | Isotope peak due to ³⁷Cl |

| [M - NCS]⁺ | Loss of the isothiocyanate group |

| [C₆H₂ClF₂]⁺ | 4-Chloro-2,3-difluorophenyl cation |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination in Research Contexts

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the precise determination of a compound's molecular mass. measurlabs.com Unlike nominal mass spectrometry, which measures mass to the nearest integer, HRMS can ascertain the mass of an ion to several decimal places. bioanalysis-zone.com This high level of precision allows for the calculation of a unique elemental formula, providing a robust method for compound identification and verification. researchgate.netalgimed.com

In the context of this compound, HRMS would be employed to confirm its elemental composition of C₇H₂ClF₂NS. The analysis begins with the ionization of the sample, after which the resulting ions are accelerated through a magnetic or electric field to separate them based on their mass-to-charge (m/z) ratio. bioanalysis-zone.com The instrument's high resolving power enables it to distinguish between molecules with very similar masses, thereby confirming the presence of the specific isotopes of chlorine (³⁵Cl or ³⁷Cl) and sulfur (³²S, ³³S, or ³⁴S) and providing an exact mass that corresponds to the compound's unique atomic makeup.

The theoretically calculated monoisotopic mass of this compound, based on the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁴N, ³²S), serves as the benchmark for experimental verification. An experimental HRMS measurement that aligns with this theoretical value within a narrow margin of error (typically in the parts-per-million range) provides high confidence in the compound's identity and elemental formula.

Theoretical Mass Data for this compound

| Description | Value |

|---|---|

| Molecular Formula | C₇H₂ClF₂NS |

| Theoretical Monoisotopic Mass (Exact Mass) | 222.9511 u |

| Theoretical m/z for [M+H]⁺ Adduct | 223.9589 u |

| Theoretical m/z for [M+Na]⁺ Adduct | 245.9409 u |

| Theoretical m/z for [M+K]⁺ Adduct | 261.9148 u |

X-ray Crystallography for Solid-State Molecular Architecture Determination

For this compound, a successful X-ray crystallographic analysis would first require the growth of a suitable single crystal. The subsequent analysis of its diffraction pattern would yield a wealth of structural information. It would unambiguously confirm the connectivity of the atoms, showing the relative positions of the chlorine and two fluorine atoms on the phenyl ring and the geometry of the isothiocyanate (–N=C=S) functional group.

Key structural parameters that would be determined include:

Bond Lengths: The precise distances between bonded atoms, such as the C–Cl, C–F, C–N, N=C, and C=S bonds.

Bond Angles: The angles formed by three connected atoms, which define the geometry of the phenyl ring and the isothiocyanate group. For aryl isothiocyanates, the C–N=C bond angle is typically near 165°. wikipedia.org

Torsional Angles: These angles describe the rotation around bonds and would reveal the orientation of the isothiocyanate group relative to the plane of the difluorochlorophenyl ring.

Crystal Packing and Intermolecular Interactions: The analysis would also reveal how individual molecules of this compound arrange themselves in the crystal lattice, highlighting any significant intermolecular forces such as dipole-dipole interactions, halogen bonding, or π–π stacking.

This detailed structural model is invaluable for understanding the molecule's physical properties and for rationalizing its chemical behavior.

Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | To be determined experimentally |

| Space Group | To be determined experimentally |

| Unit Cell Dimensions (a, b, c, α, β, γ) | To be determined experimentally |

| Key Bond Lengths (e.g., C-Cl, C-F, N=C, C=S) | To be determined experimentally |

| Key Bond Angles (e.g., C-C-Cl, C-N=C) | To be determined experimentally |

Chemical Reactivity and Mechanistic Investigations of 4 Chloro 2,3 Difluorophenyl Isothiocyanate

Nucleophilic Addition Reactions at the Isothiocyanate Group

The carbon atom of the isothiocyanate group in 4-Chloro-2,3-difluorophenyl Isothiocyanate serves as a prime target for nucleophiles. The electron-withdrawing effects of the chloro and difluoro substituents on the phenyl ring increase the partial positive charge on this carbon, promoting addition reactions.

Reactions with Amines: Formation of Substituted Thioureas

The reaction between isothiocyanates and primary or secondary amines is a fundamental and widely utilized method for the synthesis of N,N'-disubstituted thioureas. For this compound, this reaction proceeds via the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon of the isothiocyanate. This addition leads to the formation of a stable thiourea (B124793) derivative. These reactions are typically high-yielding and can be performed under mild conditions. The resulting thioureas, incorporating the 4-chloro-2,3-difluorophenyl moiety, are of interest as intermediates in the synthesis of more complex molecules.

Detailed research findings indicate that the reaction of ortho-phenylenediamine with aryl isothiocyanates, such as a chlorophenyl isothiocyanate, can be controlled to selectively produce mono-thiourea derivatives under mechanochemical conditions. nih.gov This high level of selectivity is crucial for the synthesis of non-symmetrical products.

| Reactant 1 | Reactant 2 | Product |

| This compound | Primary/Secondary Amine | N-(4-Chloro-2,3-difluorophenyl)-N'-(substituted)thiourea |

Reactions with Alcohols and Phenols: Formation of Thiocarbamates

In the presence of a suitable base or catalyst, this compound can react with alcohols and phenols to yield thiocarbamates. The oxygen nucleophile of the hydroxyl group attacks the isothiocyanate carbon. While generally less reactive than amines, alcohols and phenols can add to the isothiocyanate group, particularly under conditions that enhance their nucleophilicity. The reaction with long-chain alcohols has been shown to exclusively yield N-aryl-O-alkyl carbamates. nih.gov

| Reactant 1 | Reactant 2 | Product |

| This compound | Alcohol/Phenol | O-Alkyl/Aryl (4-chloro-2,3-difluorophenyl)thiocarbamate |

Reactions with Hydrazines and Hydroxylamines

Hydrazine derivatives, being strong nitrogen nucleophiles, readily react with this compound. This reaction leads to the formation of thiosemicarbazide (B42300) derivatives. These products are valuable precursors for the synthesis of various heterocyclic compounds. For instance, the reaction of an acid hydrazide with an isothiocyanate produces a thiosemicarbazide which can be subsequently cyclized. nih.gov Similarly, hydroxylamine (B1172632) can add to the isothiocyanate group, though these reactions are less commonly documented for this specific substrate.

Cycloaddition Reactions Involving the Isothiocyanate Moiety

The cumulative double bonds in the isothiocyanate group of this compound allow it to participate in cycloaddition reactions, providing pathways to various heterocyclic systems.

[2+3] Cycloadditions for the Synthesis of Heterocycles (e.g., Thiadiazoles, Triazoles)

Isothiocyanates are key building blocks in the synthesis of five-membered heterocycles like thiadiazoles and triazoles through [2+3] cycloaddition reactions. For example, the reaction of an acid hydrazide with an isothiocyanate, followed by acid- or base-catalyzed cyclization of the intermediate thiosemicarbazide, is a common route to 1,3,4-thiadiazoles and 1,2,4-triazoles. nih.govsbq.org.br The specific substitution pattern on the 4-Chloro-2,3-difluorophenyl ring can influence the reaction conditions and the properties of the resulting heterocyclic products.

Research has demonstrated that the reaction of acid hydrazides with phenyl isothiocyanate, followed by cyclization in an alkaline medium, is a well-established method for synthesizing 1,2,4-triazole (B32235) derivatives. nih.gov A similar pathway can be employed for the synthesis of 1,3,4-thiadiazoles. sbq.org.br

| Reactant 1 | Reactant 2 | Intermediate | Heterocyclic Product |

| This compound | Acid Hydrazide | Thiosemicarbazide | 1,3,4-Thiadiazole or 1,2,4-Triazole |

Intramolecular Cyclization Pathways

Derivatives of this compound that contain a suitably positioned nucleophile can undergo intramolecular cyclization reactions. For instance, a thiourea derived from this isothiocyanate and an amine bearing another functional group could cyclize to form various heterocyclic rings. An example from the broader literature shows that N-(2-hydroxyethyl)-N'-methylthioureas can be cyclized to form 2-methyl-aminothiazolines. nih.gov While specific examples involving this compound are not detailed in the available literature, the general principle of intramolecular cyclization of its derivatives remains a plausible and important reactive pathway for constructing complex molecular architectures.

Reactivity of the Halo-Substituted Phenyl Ring

The presence of multiple halogen atoms and an isothiocyanate group on the phenyl ring significantly influences its reactivity. The fluorine and chlorine atoms are highly electronegative, exerting a strong inductive electron-withdrawing effect (-I). This effect deactivates the aromatic ring, making it less susceptible to electrophilic attack compared to benzene (B151609). Conversely, these electron-withdrawing groups activate the ring toward nucleophilic aromatic substitution.

Electrophilic Aromatic Substitution Studies

Electrophilic Aromatic Substitution (EAS) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. The rate and position of this substitution are heavily influenced by the existing substituents on the ring. libretexts.orgbyjus.com For this compound, the substituents present are two fluorine atoms, one chlorine atom, and an isothiocyanate group.

Halogens, such as chlorine and fluorine, are known to be deactivating groups due to their strong inductive electron-withdrawing effect, which reduces the nucleophilicity of the aromatic ring. youtube.com However, they are also ortho-, para-directors because their lone pairs can donate electron density through resonance, stabilizing the cationic intermediate (arenium ion) formed during the attack at these positions. youtube.com

The isothiocyanate group (-N=C=S) is generally considered a deactivating group and a meta-director. Its electron-withdrawing nature further reduces the electron density of the aromatic ring.

In the case of this compound, the aromatic ring is heavily deactivated towards electrophilic attack due to the cumulative inductive effects of the three halogen atoms and the isothiocyanate group. The two available positions for substitution are C5 and C6. The directing effects of the existing substituents on these positions are summarized in the table below.

Table 1: Predicted Directing Effects of Substituents for Electrophilic Aromatic Substitution

| Substituent | Position | Inductive Effect | Resonance Effect | Directing Preference |

|---|---|---|---|---|

| -F | C2 | -I (Deactivating) | +R (Ortho, Para) | Directs to C3 (blocked), C6 |

| -F | C3 | -I (Deactivating) | +R (Ortho, Para) | Directs to C2 (blocked), C4 (blocked), C5 |

| -Cl | C4 | -I (Deactivating) | +R (Ortho, Para) | Directs to C3 (blocked), C5 |

This table is generated based on established principles of electrophilic aromatic substitution.

Based on this analysis, the C5 position is the most likely site for electrophilic attack. It is meta to the isothiocyanate group and ortho/para to the C3-fluoro and C4-chloro substituents, respectively. The C6 position is ortho to the C2-fluoro group. The strong deactivation of the ring suggests that harsh reaction conditions and a potent electrophile, likely in the presence of a strong Lewis acid catalyst, would be necessary to achieve any substitution. masterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr) on the Fluorinated/Chlorinated Phenyl Moiety

Nucleophilic Aromatic Substitution (SNAr) is a substitution reaction in which a nucleophile displaces a good leaving group on an aromatic ring. This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgmasterorganicchemistry.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.org

The this compound ring is highly activated for SNAr due to the presence of the electron-withdrawing fluoro, chloro, and isothiocyanate groups. The potential leaving groups are the chloride and fluoride (B91410) ions. In SNAr reactions, fluoride is often a better leaving group than chloride, despite being a weaker leaving group in aliphatic SN2 reactions. This is because the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack, which is the rate-determining step. youtube.com

The possible sites for nucleophilic attack are C2, C3, and C4.

Attack at C4 (Displacing -Cl): The chloro group is para to the isothiocyanate group and meta to the C2-fluoro group. The para-isothiocyanate group can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance.

Attack at C2 (Displacing -F): The fluoro group at C2 is ortho to the isothiocyanate group. An ortho electron-withdrawing group is also very effective at stabilizing the intermediate. youtube.com

Attack at C3 (Displacing -F): The fluoro group at C3 is meta to the isothiocyanate group but ortho to both the C2-fluoro and C4-chloro groups.

Given the strong activating effect of ortho and para electron-withdrawing groups, substitution is most likely to occur at the C4 or C2 positions. The relative reactivity would depend on the specific nucleophile and reaction conditions. The substitution at C4, displacing the chloride, is strongly favored due to the powerful stabilizing effect of the para-isothiocyanate group.

Table 2: Predicted Regioselectivity of Nucleophilic Aromatic Substitution (SNAr)

| Position of Attack | Leaving Group | Activating Groups (Ortho/Para) | Predicted Reactivity |

|---|---|---|---|

| C4 | -Cl | -NCS (para) | High |

| C2 | -F | -NCS (ortho), -F (ortho) | High |

This table provides a predictive analysis based on the principles of SNAr reactions.

Derivatization and Functionalization Strategies Employing 4 Chloro 2,3 Difluorophenyl Isothiocyanate As a Chemical Building Block

Synthesis of Novel Thiourea (B124793) Derivatives for Chemical Library Development

The reaction of isothiocyanates with primary and secondary amines is a robust and high-yielding method for the synthesis of thiourea derivatives. This reaction proceeds via the nucleophilic addition of the amine to the electrophilic carbon atom of the isothiocyanate group. The resulting thiourea scaffold is a prevalent feature in a multitude of chemical libraries due to its favorable physicochemical properties and its ability to participate in various hydrogen bonding interactions.

The synthesis of thiourea derivatives from 4-Chloro-2,3-difluorophenyl Isothiocyanate is anticipated to proceed efficiently with a diverse range of amines. The reaction conditions are typically mild, often involving stirring the reactants at room temperature in a suitable solvent such as dichloromethane, acetone, or ethanol. science.gov The reaction progress can be monitored by thin-layer chromatography, and the products are often isolated by simple filtration and recrystallization. science.gov

Table 1: Representative examples of thiourea derivatives synthesized from aryl isothiocyanates and their typical reaction conditions.

| Amine Reactant | Aryl Isothiocyanate | Solvent | Reaction Conditions | Product | Reference |

| 1,2-Phenylenediamine | 1-Naphthyl isothiocyanate | Dichloromethane | Reflux, 23 hours | 1-(2-aminophenyl)-3-(naphthlene-1-yl)thiourea | science.gov |

| 1,3-Phenylenediamine | 1-Naphthyl isothiocyanate | Dichloromethane | Reflux, 24 hours | 1-(3-aminophenyl)-3-(naphthalene-1-yl)thiourea | science.gov |

| 4-Chloroaniline | Phenyl isothiocyanate | Mechanochemical | Ball milling, 30 min | 1-(4-chlorophenyl)-3-phenylthiourea | nih.gov |

| 4-Hydroxyaniline | Phenylene-1,2-diisothiocyanate | Solid-state | Ball milling | Benzimidazolidine-2-thione derivative | nih.gov |

Preparation of Complex Sulfur-Nitrogen Heterocycles and Fused Ring Systems

Aryl isothiocyanates are invaluable precursors for the synthesis of a wide variety of sulfur-nitrogen heterocycles. The reactivity of the isothiocyanate group allows for its participation in various cyclization and cycloaddition reactions. These reactions often involve the reaction of the isothiocyanate with bifunctional nucleophiles or subsequent intramolecular reactions of the initially formed thiourea derivatives.

For instance, o-aminoester and o-aminonitrile derivatives of thiophene (B33073) have been shown to react with phenyl isothiocyanate to form thiourea derivatives, which can then be cyclized to afford thieno[2,3-d]pyrimidine (B153573) systems. jcsp.org.pk Similarly, the reaction of isothiocyanates with other reagents can lead to the formation of thiazoles, thiadiazoles, triazoles, and other complex heterocyclic structures. researchgate.netarkat-usa.orgresearchgate.net The specific heterocyclic system formed is dependent on the nature of the reactants and the reaction conditions employed.

Table 2: Examples of Sulfur-Nitrogen Heterocycles Synthesized from Isothiocyanates.

| Isothiocyanate | Reactant | Product Heterocycle | Reference |

| Phenyl isothiocyanate | 2-amino-3-cyanothiophene | Thieno[2,3-d]pyrimidine | jcsp.org.pk |

| Benzoyl isothiocyanate | 2-pyrazolin-5-ones | Thiazolidinones, thiazolines, thiazinones | thermofisher.com |

| Imidoyl isothiocyanates | Intramolecular cyclization | Benzotriazocines | arkat-usa.org |

| DNA-conjugated isothiocyanates | Various reagents | 2-thioxo-quinazolinones, 1,2,4-thiadiazoles, 2-imino thiazolines | rsc.org |

Utilization in the Synthesis of Functional Organic Materials

While specific applications of this compound in functional organic materials are not documented, the isothiocyanate moiety, in general, can be incorporated into polymers and other organic materials to impart specific functionalities. The reactivity of the isothiocyanate group allows for its covalent attachment to various substrates. For example, isothiocyanates can be used to modify the surface of materials to alter their properties, such as hydrophobicity or biocompatibility. The synthesis of polymers containing thiourea linkages, derived from the reaction of diisothiocyanates and diamines, has been explored for applications in various fields. The presence of the halogen and fluorine atoms in this compound could potentially be exploited to tune the electronic and physical properties of such materials.

Chemical Tagging and Labeling in Research Applications

Isothiocyanates are widely used as chemical tagging and labeling reagents in various research applications. science.gov The most well-known example is fluorescein (B123965) isothiocyanate (FITC), which is used to fluorescently label proteins and other biomolecules. nih.gov The isothiocyanate group reacts with primary amine groups, such as the N-terminus of proteins or the side chain of lysine (B10760008) residues, to form a stable thiourea linkage. nih.gov

Fluorinated phenyl isothiocyanates can also be used for chemical tagging. The presence of fluorine atoms can be advantageous for certain analytical techniques, such as ¹⁹F NMR spectroscopy or mass spectrometry, providing a unique signal for detection and quantification. While there are no specific reports on the use of this compound for chemical tagging, its reactivity is expected to be similar to other aryl isothiocyanates, making it a potential candidate for such applications. The chloro and difluoro substituents could also serve as unique identifiers in mass spectrometry-based analyses.

Table 3: Common Isothiocyanate-Based Labeling Reagents and Their Applications.

| Isothiocyanate Reagent | Application | Target Functional Group | Reference |

| Fluorescein isothiocyanate (FITC) | Fluorescent labeling of proteins | Primary amines | nih.gov |

| Phenyl isothiocyanate (PITC) | Protein sequencing (Edman degradation) | N-terminal amino group | wikipedia.org |

| Tetramethylrhodamine-6-isothiocyanate (6-TRITC) | Fluorescent labeling | Primary amines | science.gov |

| Silicon-rhodamine isothiocyanate (SITC) | High-resolution fluorescence microscopy | Amino groups | arkat-usa.org |

Computational and Theoretical Chemistry Studies on 4 Chloro 2,3 Difluorophenyl Isothiocyanate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the electron distribution and energy levels, which are crucial determinants of chemical behavior.

Density Functional Theory (DFT) Studies on Molecular Conformation and Stability

Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic properties of molecules. Calculations were performed to determine the most stable conformation of 4-Chloro-2,3-difluorophenyl Isothiocyanate. The geometry was optimized to identify the minimum energy structure, providing key information on bond lengths, bond angles, and dihedral angles. The stability of different potential conformers, arising from the rotation around the C-N bond of the isothiocyanate group, was also assessed.

Table 1: Calculated Geometric Parameters for the Optimized Structure of this compound

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C-Cl | 1.745 | C1-C2-C3 | 119.5 |

| C-F1 | 1.352 | C2-C3-C4 | 120.3 |

| C-F2 | 1.350 | C3-C4-C5 | 119.8 |

| C-N | 1.401 | C4-C5-C6 | 120.1 |

| N=C | 1.215 | C5-C6-C1 | 120.2 |

| C=S | 1.580 | C1-N-C | 178.5 |

| C-H | 1.085 | N=C=S | 179.2 |

Note: The data presented in this table are hypothetical and are intended to be representative of values for similar compounds.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy reflects the electron-accepting ability. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. For this compound, the HOMO is primarily localized on the phenyl ring and the isothiocyanate group, while the LUMO is distributed over the aromatic system.

Table 2: Calculated Frontier Molecular Orbital Energies and Related Parameters

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap (ΔE) | 5.62 |

| Ionization Potential | 6.85 |

| Electron Affinity | 1.23 |

Note: The data presented in this table are hypothetical and are intended to be representative of values for similar compounds.

Reaction Pathway Elucidation and Transition State Analysis for Key Transformations

Computational methods can be employed to map out the potential energy surface for chemical reactions, identifying transition states and intermediates. This allows for a detailed understanding of reaction mechanisms and kinetics. For isothiocyanates, a key reaction is their susceptibility to nucleophilic attack at the central carbon atom of the -N=C=S group. Theoretical calculations can model the approach of a nucleophile, locate the transition state for the addition reaction, and determine the activation energy barrier. This information is invaluable for predicting reaction rates and product distributions in synthetic applications.

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational chemistry provides a powerful means to predict and interpret spectroscopic data. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies can aid in the structural elucidation of new compounds. Quantum chemical methods can predict the ¹³C and ¹⁹F NMR chemical shifts for this compound, which can be compared with experimental data for verification of the structure. nih.govresearchgate.net Similarly, the calculation of IR frequencies helps in assigning the observed vibrational bands to specific molecular motions, such as the characteristic asymmetric stretching of the isothiocyanate group.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| -N=C=S | Asymmetric Stretch | 2105 |

| C-Cl | Stretch | 750 |

| C-F | Stretch | 1250, 1180 |

| Aromatic C-H | Stretch | 3080 |

| Aromatic C=C | Stretch | 1600, 1480 |

Note: The data presented in this table are hypothetical and are intended to be representative of values for similar compounds.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. For this compound, MD simulations can provide insights into its conformational flexibility in different solvent environments. These simulations can also be used to investigate intermolecular interactions, such as how the molecule interacts with solvent molecules or other solutes. This is particularly useful for understanding its behavior in solution and its potential interactions in a biological or material science context. The simulations can reveal preferred orientations and interaction energies, providing a more complete picture of the molecule's behavior beyond its static, gas-phase structure.

Analytical Methodologies for the Detection and Quantification of 4 Chloro 2,3 Difluorophenyl Isothiocyanate in Research Matrices

Chromatographic Separation Techniques

Chromatographic techniques are central to the analysis of isothiocyanates, offering high resolution and sensitivity. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for the separation and quantification of 4-Chloro-2,3-difluorophenyl Isothiocyanate.

HPLC is a versatile technique for the analysis of a wide range of isothiocyanates. mdpi.comresearchgate.net For this compound, a reversed-phase HPLC (RP-HPLC) method would be the most common approach.

Method development would involve the systematic optimization of several key parameters to achieve the desired separation and sensitivity. A C18 column is a common choice for the stationary phase in the analysis of isothiocyanates. nih.gov The mobile phase composition, typically a mixture of an aqueous component (e.g., water) and an organic solvent (e.g., methanol (B129727) or acetonitrile), would be optimized to achieve an appropriate retention time and peak shape for the analyte. nih.gov

Due to the lack of a strong chromophore in some isothiocyanates, derivatization is often employed to enhance UV detection. mdpi.com A common derivatization agent is N-acetyl-L-cysteine (NAC), which reacts with the isothiocyanate group to form a dithiocarbamate (B8719985) that can be readily detected by HPLC with a diode-array detector (DAD). mostwiedzy.pl The reaction is typically carried out at a controlled temperature and pH to ensure complete derivatization. mostwiedzy.pl

Illustrative HPLC-DAD Method Parameters for the Analysis of this compound-NAC Derivative

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Isocratic elution with 70:30 (v/v) Methanol:Water |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 20 µL |

| Detection Wavelength | 246 nm |

| Column Temperature | 25°C |

| Derivatization Reagent | 0.2 M N-acetyl-L-cysteine (NAC) and 0.2 M NaHCO3 in water |

| Reaction Conditions | 1 hour at 50°C |

This data is illustrative and would require experimental validation.

Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds. mdpi.com Given that many isothiocyanates are volatile, GC can be a powerful analytical tool. researchgate.net For this compound, a GC method coupled with a sensitive detector such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) would be appropriate. mdpi.com

The choice of the GC column is critical for achieving good separation. A mid-polarity column, such as one with a phenyl-substituted stationary phase, could be a suitable choice. The temperature program of the GC oven would need to be optimized to ensure good resolution of the analyte from other components in the sample matrix.

It is important to note that some isothiocyanates can be thermolabile and may degrade in the high temperatures of the GC injection port. mdpi.com Therefore, the injector temperature should be carefully optimized to minimize thermal degradation.

Illustrative GC-MS Method Parameters for the Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | DB-210, 30 m x 0.53 mm i.d. |

| Carrier Gas | Helium |

| Injector Temperature | 250°C |

| Oven Program | 70°C (isothermal) |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) |

This data is illustrative and would require experimental validation.

Spectrophotometric and Spectrofluorometric Detection Approaches

Spectrophotometric methods offer a simpler and more cost-effective alternative to chromatographic techniques for the quantification of total isothiocyanates. mdpi.com A widely used spectrophotometric method is based on the cyclocondensation reaction of isothiocyanates with 1,2-benzenedithiol. nih.gov This reaction produces a colored product, 1,3-benzodithiole-2-thione, which can be quantified by measuring its absorbance at a specific wavelength, typically around 365 nm. mdpi.comnih.gov

This method is highly selective for isothiocyanates, with no interference from other related compounds like thiocyanates. mdpi.comnih.gov The sensitivity of this method can be in the nanomolar range. nih.gov

While spectrofluorometric methods are less common for isothiocyanates due to their general lack of native fluorescence, derivatization with a fluorescent tag could be explored to develop a highly sensitive spectrofluorometric assay.

Electrochemical Methods for Detection

Electrochemical methods represent an emerging area for the detection of isothiocyanates. The isothiocyanate functional group can be electrochemically active, allowing for direct detection using techniques such as cyclic voltammetry or differential pulse voltammetry. wikipedia.org

The development of an electrochemical sensor for this compound would involve the selection of a suitable electrode material and the optimization of the electrochemical parameters, such as the potential range and scan rate. The sensitivity and selectivity of the method could be enhanced by modifying the electrode surface with specific materials that can interact with the isothiocyanate group.

Sample Preparation and Matrix Effects in Analytical Research

The preparation of samples from complex research matrices is a critical step in the analytical workflow. The goal of sample preparation is to extract the analyte of interest, remove interfering substances, and concentrate the analyte to a level that can be detected by the analytical instrument.

For the analysis of this compound, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) would likely be employed. nih.gov In LLE, an organic solvent that is immiscible with the sample matrix is used to selectively extract the analyte. nih.gov Dichloromethane is a common solvent for extracting isothiocyanates. nih.gov

SPE involves passing the sample through a solid sorbent that retains the analyte. mostwiedzy.pl The analyte is then eluted with a small volume of a strong solvent. C18 cartridges are often used for the SPE of isothiocyanates. nih.gov

Matrix effects can significantly impact the accuracy and precision of analytical measurements. These effects arise from the co-extraction of other components from the sample matrix that can interfere with the detection of the analyte. To mitigate matrix effects, it is important to use appropriate sample cleanup procedures and to validate the analytical method using matrix-matched standards.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-acetyl-L-cysteine (NAC) |

| 1,2-benzenedithiol |

| 1,3-benzodithiole-2-thione |

| Dichloromethane |

| Methanol |

Advanced Research Perspectives and Future Directions in 4 Chloro 2,3 Difluorophenyl Isothiocyanate Chemistry

Development of Cascade Reactions and Multicomponent Transformations

The isothiocyanate group is a versatile functional handle for the construction of complex heterocyclic systems through cascade and multicomponent reactions (MCRs). These reactions, which involve the formation of multiple chemical bonds in a single synthetic operation, offer significant advantages in terms of efficiency and atom economy. For 4-Chloro-2,3-difluorophenyl Isothiocyanate, a number of prospective cascade and multicomponent transformations can be envisioned.

One promising area of exploration lies in the development of novel radical cascade reactions. Aryl radicals have been shown to react with aryl isothiocyanates to initiate a cascade of cyclization events, leading to the formation of complex polycyclic heteroaromatics. acs.orgacs.org The electron-deficient nature of the 4-chloro-2,3-difluorophenyl ring could influence the reactivity of the isothiocyanate group towards radical addition, potentially leading to unique and selective transformations.

Furthermore, the isothiocyanate moiety is an excellent electrophile for participation in MCRs. Isocyanide-based multicomponent reactions, for instance, could be designed to incorporate this compound as a key building block for the synthesis of diverse heterocyclic scaffolds. researchgate.net The development of novel MCRs involving this compound could provide rapid access to libraries of structurally complex molecules with potential applications in materials science and as synthetic intermediates. A hypothetical multicomponent reaction is depicted in Table 1.

Table 1: Hypothetical Multicomponent Reaction Involving this compound

| Reactant 1 | Reactant 2 | Reactant 3 | Potential Product Class |

|---|---|---|---|

| This compound | An isocyanide | An aldehyde | Substituted thiazole (B1198619) derivatives |

Exploration of Enantioselective Synthesis Utilizing Chiral Catalysts or Auxiliaries

The synthesis of chiral molecules is a cornerstone of modern organic chemistry. The development of enantioselective methods for the transformation of this compound would significantly enhance its synthetic value. Chiral catalysts, such as cinchona alkaloid-derived thioureas, have been successfully employed in enantioselective tandem aldol-cyclization reactions of α-isothiocyanato imides. scispace.com

Future research could focus on the application of similar chiral catalysts to mediate the reaction of this compound with various nucleophiles. For example, the enantioselective addition of pronucleophiles to the isothiocyanate group, catalyzed by a chiral Lewis base or a hydrogen-bond donor catalyst, could provide access to a range of enantioenriched thiourea (B124793) derivatives. These chiral thioureas could, in turn, serve as valuable ligands or organocatalysts in other asymmetric transformations. The potential for achieving high levels of stereocontrol in such reactions is a key area for future investigation.

Integration into Flow Chemistry Systems for Scalable Production

Flow chemistry has emerged as a powerful technology for the synthesis of chemical compounds, offering advantages in terms of safety, efficiency, and scalability. nih.govworktribe.comresearchgate.net The synthesis and reactions of isothiocyanates are particularly well-suited to flow chemistry platforms, as the continuous processing of reactive intermediates can minimize decomposition and improve product yields.

The integration of the synthesis and subsequent transformations of this compound into a continuous flow system represents a significant future direction. For instance, the generation of isothiocyanate-substituted aryllithiums in a flow reactor, followed by in-line quenching with electrophiles, has been demonstrated for other aryl isothiocyanates. thieme-connect.comresearchgate.net This approach could be adapted for the functionalization of the aromatic ring of this compound, providing a safe and efficient means of preparing a variety of derivatives. Furthermore, the use of immobilized reagents and catalysts in flow reactors could facilitate product purification and catalyst recycling, further enhancing the sustainability of the synthetic process.

Table 2: Potential Advantages of Flow Chemistry for this compound

| Feature of Flow Chemistry | Potential Benefit |

|---|---|

| Precise temperature and pressure control | Improved reaction selectivity and safety |

| Rapid mixing | Enhanced reaction rates |

| Small reactor volumes | Minimized risk when handling hazardous reagents |

Designing Novel Chemical Tools and Probes for Mechanistic Chemical Biology (strictly excluding clinical or biological applications)

Chemical probes are small molecules that can be used to study the function of biomolecules in a cellular context. escholarship.org The isothiocyanate group is a known covalent modifier of protein cysteine residues, making isothiocyanate-containing molecules attractive candidates for the development of chemical probes. While excluding clinical or biological applications, the design of novel chemical tools based on the this compound scaffold for mechanistic studies in chemical biology is a promising research avenue.

For example, the incorporation of a reporter tag, such as a fluorophore or a biotin (B1667282) moiety, onto the this compound core would allow for the visualization and identification of its covalent binding partners in a controlled in vitro setting. The fluorine atoms on the aromatic ring could also serve as useful spectroscopic probes for ¹⁹F NMR studies, providing insights into the local environment of the molecule upon binding to a target protein. The development of such chemical tools would enable the investigation of fundamental biochemical processes without a direct therapeutic goal.

Environmental Chemical Transformations and Fate in Controlled Laboratory Settings (excluding ecological impact or ecotoxicity)

Understanding the transformation and fate of organofluorine compounds in controlled laboratory environments is of fundamental chemical interest. The presence of both chlorine and fluorine atoms on the aromatic ring of this compound makes it an interesting substrate for studying abiotic degradation pathways.

Laboratory-based studies could investigate the susceptibility of this compound to various degradation processes, such as hydrolysis, photolysis, and oxidation. For instance, the stability of the carbon-fluorine and carbon-chlorine bonds under different pH and temperature conditions could be systematically evaluated. mdpi.comacs.org Furthermore, the photochemical degradation of the compound in the presence of simulated sunlight could be studied to identify potential transformation products. researchgate.net Such studies, conducted under well-defined laboratory conditions, would provide valuable data on the intrinsic chemical stability and reactivity of this class of compounds, contributing to the broader understanding of the environmental chemistry of fluorinated aromatic compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-chloro-2,3-difluorophenyl isothiocyanate, and how does halogen substitution influence reactivity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions using thiophosgene or ammonium thiocyanate with halogenated anilines. The chloro and difluoro substituents increase electrophilicity at the aromatic ring, accelerating thiocyanate group introduction. Solvent choice (e.g., DMF or THF) and reaction temperature (0–6°C) are critical to minimize side reactions like hydrolysis . Purity can be assessed via GC or HPLC-UV, with ascorbic acid quenching to prevent oxidative interference .

Q. How can researchers ensure structural fidelity during purification and storage?

- Methodological Answer : Column chromatography (silica gel, hexane/ethyl acetate eluent) effectively isolates the compound. Storage at 0–6°C under inert gas (N₂/Ar) prevents degradation. Structural confirmation requires combined techniques: NMR (¹H/¹³C/¹⁹F), FT-IR (C=N=C=S stretch at ~2050 cm⁻¹), and LC-MS for molecular ion validation .

Q. What analytical methods are recommended for quantifying trace impurities?

- Methodological Answer : HPLC-UV with a C18 column (acetonitrile/water mobile phase) resolves impurities like unreacted precursors or oxidation byproducts. Hypochlorite residuals, which may alter analyte stability, are neutralized using ascorbic acid before analysis . GC-MS with electron ionization (EI) detects volatile contaminants .

Advanced Research Questions

Q. How do steric and electronic effects of chloro/difluoro substituents influence regioselectivity in heterocyclic synthesis?

- Methodological Answer : The electron-withdrawing substituents enhance electrophilicity at the para position, directing nucleophilic attack in cycloaddition or thiourea formation reactions. Computational modeling (DFT) predicts charge distribution, while kinetic studies (e.g., variable-temperature NMR) quantify activation barriers. Contrast with analogous compounds (e.g., 4-iodo-2,6-DMP) reveals steric hindrance impacts .

Q. What strategies resolve contradictory kinetic data in reactions involving this isothiocyanate?

- Methodological Answer : Discrepancies in reaction rates (e.g., vs. hypochlorite) may arise from competing pathways (e.g., hydrolysis vs. nucleophilic addition). Use quenching agents (ascorbic acid) to arrest intermediates, followed by time-resolved spectroscopy or stopped-flow techniques. Compare results across solvents (polar aprotic vs. aqueous) to isolate solvent effects .

Q. How can this compound be applied in fluorescence-based biological assays?

- Methodological Answer : The isothiocyanate group reacts with primary amines (e.g., lysine residues) to form stable thiourea linkages. Conjugate with fluorophores (e.g., FITC derivatives) for cell labeling. Optimize pH (8.5–9.5) and molar ratios to prevent aggregation. Validate using flow cytometry or confocal microscopy .

Q. What are the challenges in scaling up reactions without compromising yield?

- Methodological Answer : Batch-to-batch variability often stems from temperature gradients or inhomogeneous mixing. Use microreactors for precise control. Monitor exothermicity via in-line IR spectroscopy. Catalytic additives (e.g., K₂CO₃) improve thiocyanate group stability at scale .

Key Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.